The following tables consolidate key findings on GPV distribution and the factors influencing its accumulation.
Table 1: GPV Accumulation in Different Plant Organs of *Psychotria leiocarpa* This data is derived from field-grown plants [1].
| Plant Organ | GPV Content (% of Dry Weight) |
|---|---|
| Leaves | 2.5% |
| Fruit Pulp | 1.5% |
| Stems | 0.2% |
| Seeds | 0.1% |
| Roots | Not Detected |
Table 2: Factors Regulating GPV Accumulation in Seedlings This information is synthesized from multiple studies on aseptic seedlings and light treatments [1] [2].
| Factor | Effect on GPV Accumulation | Notes / Experimental Context |
|---|---|---|
| Organ Specificity | Restricted to shoots | Not detected in roots [1]. |
| Light Exposure | Increases accumulation | Independent of sucrose supply in the culture medium [1]. |
| Light Quality | Stimulated by Blue and Far-Red light | White light also induces accumulation in a photosynthesis-independent fashion [2]. |
| Plant Development | Highly dynamic | Changes during development and reproductive organogenesis; highest concentrations found in floral buds and flowers [2]. |
Here are the methodologies used in the cited research to establish the above data.
This protocol was used to generate the data in Table 1 [1].
This protocol was used to establish the light-dependent accumulation of GPV, as summarized in Table 2 [1] [2].
The accumulation of GPV is tightly regulated by light. The diagram below integrates the experimental workflow with the hypothesized molecular mechanism based on general plant redox biology [2] [3].
Diagram of GPV light regulation, integrating experimental workflow and molecular mechanism.
The dynamic and light-regulated accumulation of GPV has significant implications for both basic and applied research [2]:
It is important to note that the detailed quantitative data on organ-specific accumulation comes from a single study published in 2004 [1]. While more recent research confirms the light-regulation and antioxidant role of GPV [2], a comprehensive, contemporary quantitative profile across plant organs under various controlled conditions would be a valuable addition to the scientific literature.
This compound is a natural compound identified in plants from the Psychotria genus, such as Psychotria leiocarpa [1]. The table below summarizes its known biological activities based on current literature.
| Activity | Description & Context |
|---|---|
| Anti-cholinesterase Activity | Mentioned as a known property, though specific data on its potency (e.g., IC50) against AChE or BuChE is not provided in the search results [1]. |
| Anti-inflammatory Effects | Documented to reduce chemically-induced inflammation in mouse models [1]. |
| Anti-tumor Effects | Demonstrates efficacy in inhibiting proliferation, migration, and invasion of Hepatocellular Carcinoma (HCC) cells, and promotes apoptosis [1]. |
The search results indicate that This compound's role in inhibiting acetylcholinesterase is not the primary focus of recent research. Investigations have shifted more towards its potent anti-inflammatory and anti-cancer properties [1].
Research on this compound's anti-cancer activity suggests a multi-target mechanism. The diagram below outlines the key signaling pathways it influences based on studies in hepatocellular carcinoma cells.
This compound's multi-target mechanism in HCC cells, impacting key signaling pathways, metastasis, and apoptosis.
Although data for Vincosamide itself is lacking, the core requirements of ADME profiling follow established experimental protocols. The table below outlines the detailed methodologies for key experiments that would be conducted to build its ADME profile.
| ADME Process | Common In Vitro/In Vivo Models | Key Experimental Protocols & Methodologies |
|---|---|---|
| Absorption | Caco-2 cell assay [1] | Cultured human colon carcinoma cell monolayers; measure apparent permeability (Papp); test bidirectional transport for efflux. |
| Distribution | Plasma Protein Binding (PPB) assay [2] [3] | Use equilibrium dialysis or ultrafiltration with plasma; calculate fraction unbound (fu). |
| Metabolism | Metabolic stability assay [1] | Incubate with liver microsomes or hepatocytes; sample at time points; use LC-MS/MS to calculate half-life and intrinsic clearance. |
| Excretion | Mass Balance / Bile Duct Cannulated (BDC) study [1] | Administer radiolabeled compound to animals; collect and analyze excreta (bile, urine, feces) to quantify routes of elimination. |
The following diagram illustrates the logical workflow and key decision points in a standard ADME screening process for a new chemical entity, which would be applicable to a compound like this compound.
A standard ADME screening workflow integrates in vitro and in vivo data to build a compound's pharmacokinetic profile.
N,β-d-glucopyranosyl this compound (GPV) is a biologically active monoterpene indole alkaloid (MIA) that has attracted significant scientific interest due to its potent antioxidant properties and potential pharmacological applications. This compound accumulates primarily in Psychotria leiocarpa and related medicinal plant species, where it functions as a crucial oxidative stress protectant against environmental challenges, particularly UV-B radiation [1]. Unlike many other MIAs that serve antifeedant or allelopathic roles, GPV appears to specialize primarily in redox balance maintenance, making it an intriguing subject for both basic plant physiology research and applied drug development. The compound's specific organ distribution—with highest concentrations found in reproductive structures like floral buds and flowers—suggests a developmentally regulated biosynthesis that may be strategically optimized for plant reproductive success [1].
The pharmaceutical relevance of GPV and related this compound compounds stems from their enhanced antioxidant capacity compared to structurally similar alkaloids [1]. In vitro studies have demonstrated that GPV exhibits superior free radical scavenging activity, suggesting potential applications in nutraceuticals, cosmetics, and preventive medicine focused on oxidative stress-related pathologies. Furthermore, the light-inducible nature of GPV accumulation provides a unique opportunity to explore the molecular mechanisms linking environmental sensing to specialized metabolism in plants, with potential applications in metabolic engineering for enhanced compound production [1] [2]. As drug development professionals seek more sustainable production methods for plant-derived bioactive compounds, understanding and leveraging the light regulation of GPV biosynthesis becomes increasingly valuable.
The accumulation of GPV in plant tissues is profoundly influenced by light conditions, exhibiting a complex dependence on multiple photoreceptor systems and signaling pathways. Research has demonstrated that GPV accumulation is strictly light-dependent, with white light inducing biosynthesis even when photosynthesis is inhibited, indicating a photosynthesis-independent regulation [1]. This places GPV regulation within the realm of photomorphogenic rather than purely energetic responses. Specifically, blue and far-red wavelengths have been identified as particularly effective in stimulating GPV accumulation, implicating both cryptochromes/phototropins (blue light receptors) and phytochromes (far-red light receptors) in the perception and signal transduction mechanisms [1].
The molecular basis for this light regulation appears to involve phytochrome-mediated signaling pathways that transduce light signals into gene expression changes. Phytochromes regulate gene expression largely by controlling the stability and activity of PHYTOCHROME INTERACTING FACTORS (PIFs), which are key negative regulators of photomorphogenesis [3]. In darkness, PIFs accumulate and repress light-responsive genes, including potentially those involved in MIA biosynthesis. Upon light perception, phytochromes are activated and trigger the degradation of PIF proteins via the ubiquitin-proteasome system, thereby derepressing their target genes [3]. Additionally, phytochromes inhibit CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), another key negative regulator of light signaling, further promoting the expression of light-responsive genes [3]. These conserved light signaling components likely interface with transcriptional regulators specific to the MIA biosynthetic pathway to coordinately regulate GPV accumulation in response to light.
The spectral composition of light significantly influences GPV accumulation patterns, with different wavelength classes exerting distinct effects:
The tissue-specific distribution of GPV further reflects its functional specialization and regulatory complexity. GPV accumulation demonstrates strict organ preference, with highest concentrations occurring in reproductive structures—particularly floral buds and flowers—while vegetative tissues maintain lower levels [1]. This pattern suggests developmental regulation superimposed upon environmental light responsiveness, possibly related to the high metabolic activity and vulnerability to oxidative damage in reproductive tissues. The dynamic nature of GPV pools during development and in response to changing light conditions indicates a highly regulated biosynthesis that integrates both endogenous developmental programs and exogenous environmental signals [1].
The biosynthesis of GPV follows the general MIA framework initiated by the condensation of tryptamine and secologanin to form strictosidine, the universal precursor of all MIAs [5] [6]. This central pathway is highly conserved across MIA-producing plants in the Apocynaceae, Rubiaceae, and Loganiaceae families, though downstream specialization leads to distinct profiles of final products in different species [5] [6]. The evolutionary origin of MIA biosynthesis appears to begin with the emergence of strictosidine synthase (STR), which catalyzes the pivotal condensation reaction, with downstream enzymes evolving later, often following whole-genome duplication events [6]. In Ophiorrhiza pumila, a camptothecin-producing species, the γ whole-genome triplication approximately 110 million years ago provided genetic material for the neofunctionalization of enzymes specializing in different MIA branches [6].
The subcellular organization of MIA biosynthesis involves multiple compartments, requiring sophisticated transport mechanisms for pathway intermediates. The early steps of both the indole (tryptamine) and terpenoid (secologanin) moieties are synthesized in separate compartments, with their condensation occurring in the vacuole or associated compartments [5]. The resulting strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD), creating reactive intermediates that undergo extensive rearrangement and decoration to produce the vast structural diversity of MIAs [5]. The specific downstream modifications that lead to this compound and its glucosylated form GPV remain partially characterized, but likely involve glycosyltransferases that add the glucose moiety to the this compound backbone [1].
Table 1: Key Enzymes in Monoterpene Indole Alkaloid Biosynthesis
| Enzyme | Gene | Reaction Catalyzed | Subcellular Localization | Regulation |
|---|---|---|---|---|
| Tryptophan decarboxylase | TDC | Tryptophan → Tryptamine | Cytosol | Light, elicitors |
| Strictosidine synthase | STR | Tryptamine + Secologanin → Strictosidine | Vacuole | Developmental |
| Strictosidine β-D-glucosidase | SGD | Strictosidine → Aglycone intermediates | Vacuole/ER | Tissue-specific |
| Geraniol 10-hydroxylase | G10H | Geraniol → 10-Hydroxygeraniol | ER | Light, circadian |
| Secologanin synthase | SLS | Loganin → Secologanin | Cytosol | Developmental |
| Glucosyltransferase | UGT | This compound → GPV | Cytosol | Light quality |
Several rate-limiting enzymes serve as critical regulatory nodes in the MIA pathway, potentially influencing GPV accumulation:
The coordinated expression of these pathway genes appears to be regulated by a combination of transcriptional regulators that respond to developmental cues and environmental signals, including light. In Catharanthus roseus, the transcription factors ORCA2 and ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain proteins) activate multiple MIA pathway genes in response to jasmonate signaling [5]. Similar regulatory mechanisms likely operate in Psychotria leiocarpa and other GPV-producing species, potentially interfacing with light signaling components such as PIFs and HY5 to mediate the light responsiveness of GPV accumulation [3] [7].
Table 2: Effects of Light Conditions on Alkaloid Accumulation in Medicinal Plants
| Plant Species | Light Treatment | Target Compound | Effect on Concentration | Effect on Biomass | Reference |
|---|---|---|---|---|---|
| Psychotria leiocarpa | Blue light | GPV | Significant increase | No clear correlation | [1] |
| Psychotria leiocarpa | Far-red light | GPV | Significant increase | No clear correlation | [1] |
| Catharanthus roseus | Red light (150-300 μmol m⁻² s⁻¹) | Vindoline, Catharanthine | 30-50% increase | Increased | [4] |
| Catharanthus roseus | Red light + Biostimulant | Vindoline, Catharanthine | 60-80% increase | Significantly increased | [4] |
| Psychotria leiocarpa | White light (photosynthesis-independent) | GPV | Induced accumulation | Not reported | [1] |
Controlled environment studies with LED lighting systems have enabled precise characterization of how different light qualities and intensities influence GPV and related MIAs. The photosynthetic photon flux density (PPFD) emerges as a critical parameter, with optimal ranges typically between 150-300 μmol m⁻² s⁻¹ for promoting MIA accumulation without causing photoinhibition [4]. In Catharanthus roseus, red LED light at 150 μmol m⁻² s⁻¹ generally promoted higher levels of vindoline and catharanthine, though statistical significance was not always achieved [4]. However, when combined with arbuscular mycorrhizal fungi-based biostimulants, red light treatment produced significantly higher concentrations of both vindoline and catharanthine compared to white light controls [4].
The temporal dynamics of light-induced GPV accumulation reveal additional complexity in the regulatory mechanisms. In Psychotria leiocarpa seedlings, GPV accumulation follows a delayed induction pattern after light exposure, suggesting potential involvement of secondary signaling cascades rather than direct transcriptional activation [1]. This time lag may reflect the requirement for synthesis of intermediate signaling compounds or the involvement of multi-layered regulatory networks. Furthermore, the persistence of induction after light removal varies depending on plant developmental stage and organ type, with reproductive tissues maintaining elevated GPV levels longer than vegetative tissues following light exposure [1].
Advanced transcriptomic approaches have revealed how light regulates the expression of MIA biosynthetic genes. RNA-seq analyses of plants under different light treatments show selective upregulation of specific pathway genes rather than coordinate activation of the entire pathway [5] [7]. For instance, in Catharanthus roseus, genes encoding later steps in the vindoline pathway (such as desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase) show stronger light responsiveness than early pathway genes [5].
Gene co-expression network analysis using weighted gene co-expression network analysis (WGCNA) has identified modules of co-regulated genes associated with specific light responses [7]. In Arabidopsis, distinct gene modules show significant association with different light treatments, with hub genes enriched in processes such as red light response, far-red light response, blue light signaling, and auxin-mediated pathways [7]. Similar analyses in MIA-producing plants would likely identify specialized modules linking light perception to alkaloid biosynthesis, potentially revealing novel transcription factors that coordinate this environmental response.
Controlled environment studies are essential for dissecting the specific effects of light parameters on GPV biosynthesis. The following protocol outlines a standardized approach for conducting light quality experiments:
Plant Material and Growth Conditions:
Light Treatment Application:
Sample Collection and Processing:
Data Collection:
Experimental workflow for investigating light regulation of GPV biosynthesis, showing key stages from plant preparation through data analysis.
Comprehensive metabolite profiling combined with transcriptome analysis provides powerful insights into the regulatory networks governing GPV biosynthesis. The following integrated protocol enables systems-level understanding:
Metabolite Extraction and Analysis:
RNA Extraction and Sequencing:
Bioinformatic Analysis:
Integration of Metabolomic and Transcriptomic Data:
The light-responsive nature of GPV biosynthesis presents valuable opportunities for optimizing production in controlled environment systems. Several strategies show particular promise:
LED Spectrum Optimization: Based on the efficacy of blue and far-red wavelengths, developing specific light recipes that maximize GPV yield while minimizing energy input [2] [4]. This may involve dynamic lighting regimes that alter spectral composition during different developmental stages or even diurnal cycles.
Combined Light-Biostimulant Treatments: The demonstrated synergy between red light and arbuscular mycorrhizal fungi-based biostimulants in enhancing related MIAs suggests similar approaches could boost GPV production [4]. These combinations likely activate both the light regulatory machinery and jasmonate signaling pathways that enhance MIA biosynthesis.
Tissue-Specific Targeting: Since GPV accumulates predominantly in reproductive tissues, production systems could be designed to maximize floral biomass through appropriate photoperiod control and growth regulator applications [1].
Hairy Root Cultures with Light Induction: While hairy root cultures typically require elicitation for MIA production, introducing light responsiveness through genetic engineering could enable light-induced GPV accumulation in these scalable systems [6].
Advances in functional genomics and gene editing technologies create new opportunities for engineering enhanced GPV production:
Transcription Factor Engineering: Identification and manipulation of light-responsive transcription factors that regulate the MIA pathway could create constitutive activation of GPV biosynthesis without compromising other physiological processes [7]. The Arabidopsis WGCNA study identified several novel hub genes in light signaling modules that could provide candidate regulators [7].
Pathway Bottleneck Alleviation: Based on transcriptomic data, rate-limiting steps in the GPV biosynthetic pathway could be targeted for overexpression. The 16-O-methyltransferase identified in Vinca minor provides an example of the type of specialized enzymes that might be characterized and engineered for enhanced flux [5].
Light Sensor Engineering: Modifying photoreceptor sensitivity or signaling components could amplify the light response specifically in the MIA pathway without affecting other light-mediated processes [3] [9]. The identification of a phytochrome B mutant (phyB-m1) that upregulates the mevalonate pathway demonstrates the potential of engineering light signaling components to enhance isoprenoid precursor supply [9].
Synthetic Chloroplast Signaling: Engineering components that create artificial links between plastid retrograde signaling and MIA pathway activation could harness photosynthetic capacity for enhanced GPV production [10].
Light regulation pathway of GPV biosynthesis showing key regulatory nodes and potential metabolic engineering targets for enhanced production.
The light-mediated regulation of GPV biosynthesis represents a sophisticated adaptation that integrates environmental sensing with specialized metabolism in medicinal plants. Through the coordinated action of multiple photoreceptor systems and signaling pathways, plants precisely control the spatiotemporal accumulation of this potent antioxidant compound to mitigate light-associated oxidative stress. The experimental evidence summarized in this technical guide demonstrates the central role of blue and far-red light in promoting GPV accumulation, likely through phytochrome-mediated activation of the MIA biosynthetic pathway. The methodologies and data presentation frameworks provided here offer researchers standardized approaches for further investigating this phenomenon across different plant systems.
The table below summarizes a method for preparing this compound from its precursor, isovincoside lactam, as described in a patent.
| Parameter | Description |
|---|---|
| Starting Material | Isovincoside lactam [1] |
| Key Reagent | Acidic aqueous solution (e.g., 1 mol/L HCl) [1] |
| Additives | Antioxidants like sodium hydrosulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), at a molar ratio of 1:3 to 1:8 (starting material:inhibitor) [1] |
| Reaction Temperature | 75 - 90 °C [1] |
| Reaction Time | 3 - 8 hours [1] |
| Reaction pH | 0.1 - 2.0 [1] |
| Purification | Macroporous resin column (e.g., HPD100), eluted with aqueous ethanol, followed by recrystallization [1] |
| Reported Yield | ~31% [1] |
This compound exhibits a range of pharmacological activities. The table below summarizes key findings from recent studies.
| Activity/Property | Experimental Model/Assay | Key Findings/Dosage |
|---|---|---|
| Anti-hepatocellular Carcinoma | In vitro: HLE, Bel 7402, PLC/PRF/5 cell lines; In vivo: mouse xenograft model [2] [3] | In vitro: Inhibited proliferation, migration, invasion; induced apoptosis (10-80 µg/mL). In vivo: Inhibited tumor growth (10 mg/kg/day) [2] [3]. |
| Acetylcholinesterase (AChE) Inhibition | AChE activity assay [4] | Inhibits AChE activity [4]. |
| Anti-inflammatory & Analgesic | In vivo models [2] [3] | Exhibits anti-inflammatory effects and non-opioid-mediated analgesic activity [2] [3]. |
| DNA Interaction | DNA strand scission assay (pBR322 plasmid) [5] | Effects relaxation of supercoiled DNA in the presence of Cu²⁺ [5]. |
| Chemical Properties | - | CAS# 23141-27-7; Molecular Formula: C₂₆H₃₀N₂O₈; Molecular Weight: 498.5 g/mol [5] [4]. |
| Solubility | - | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone [5]. |
Here are detailed methodologies for key experiments cited in the biological activity data.
This protocol is used to assess the inhibitory effect of this compound on hepatocellular carcinoma cell proliferation [2] [3].
Growth Ratio (%) = (Absorbance of treated group / Absorbance of control group) × 100%.This protocol outlines the evaluation of this compound's efficacy in inhibiting tumor growth in vivo [2] [3].
The anti-HCC activity of this compound involves the inhibition of multiple growth and metastasis-related pathways. The diagram below summarizes its proposed molecular mechanism.
This application note consolidates the available scientific data on this compound, highlighting its promising anti-cancer properties, particularly against hepatocellular carcinoma. The provided chemical preparation method, quantitative biological data, and detailed experimental protocols offer a foundation for further research and development. Future work should focus on elucidating the complete synthetic pathway, its full pharmacokinetic profile, and expanding preclinical studies to validate its therapeutic potential.
Metabolite identification (MetID) is a critical component in drug discovery and development, providing essential information on metabolic soft spots, pharmacologically active metabolites, and potential toxic species. Early structural identification of metabolites helps improve metabolic stability through structural modifications and allows for early safety assessment by detecting metabolic activation products [1] [2]. For natural products like vincosamide—a monoterpene indolic alkaloid first identified in Psychotria leiocarpa with demonstrated anti-hepatocellular carcinoma activity [3]—understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile.
In vitro studies provide a controlled system for initial metabolite profiling using various metabolic-competent systems, from purified enzymes to primary cell cultures [4].
This protocol uses tissue S9 fractions, which contain both cytosolic and microsomal enzymes, offering a comprehensive view of Phase I and II metabolism [4].
Tissue S9 Fraction Preparation [4]
Incubation Conditions
This protocol assesses the potential for enzyme-specific bioactivation [4].
The workflow for the in vitro incubation and analysis is summarized below:
In vivo studies reveal the comprehensive metabolic profile in a physiological context, identifying circulating metabolites and major clearance pathways [6].
The overall in vivo workflow is as follows:
| Technique | Key Feature | Application in this compound MetID |
|---|---|---|
| LC-HRMS/MS | High mass accuracy and resolution | Detection and structural characterization of metabolites [1] [5] |
| Data-dependent scanning | Automatic triggering of MS/MS | Obtaining fragmentation data for unknown metabolites [1] |
| Post-acquisition Data Mining | Neutral loss, product ion filtering | Efficiently finding metabolites in complex data [1] |
| Hydrogen/Deuterium (H/D) Exchange | Confirms -OH or -NH groups | Differentiating hydroxylation from N-oxidation [5] |
| Metabolite Type | Theoretical Mass Shift | Proposed Structure | Detection Method |
|---|---|---|---|
| Monohydroxylated | +15.9949 | Oxidation on aromatic ring or alkyl chain | LC-HRMS, MS/MS |
| Dihydroxylated | +31.9898 | Further oxidation of monohydroxy metabolite | LC-HRMS, MS/MS |
| N-Dealkylated | Variable | Loss of a side chain (e.g., sugar moiety) | LC-HRMS, MS/MS, H/D Exchange |
| Glucuronide Conjugate | +176.0321 | O- or N-glucuronidation | LC-HRMS, Neutral Loss 176 |
From a regulatory perspective, the focus should be on metabolites that are unique to humans or present at significantly higher levels in humans than in animal species [5]. Furthermore, metabolites that could be pharmacologically active or potentially toxic (e.g., reactive intermediates) require particular attention. The integration of in vitro and in vivo MetID data is essential for constructing a complete picture of the metabolic pathway, guiding further structural optimization, and supporting regulatory submissions.
N,α-L-Rhamnopyranosyl vincosamide is a monoterpene indole alkaloid (MIA) found in plants like Cissampelos pareira L. and Moringa oleifera [1]. It has gained research interest due to its promising antiviral potential, having been identified as one of 12 alkaloids with dual inhibitory potential against key SARS-CoV-2 proteins [1]. Liver microsomes are sub-cellular fractions containing membrane-bound cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for the metabolism of most drugs [2] [3]. Incubating a new compound like this compound with liver microsomes provides critical early data on its hepatic metabolic stability, a key parameter influencing its in vivo half-life, clearance, and oral bioavailability [4] [3].
Here is a step-by-step protocol for conducting a liver microsomal stability assay for this compound, adapted from standardized procedures [2] [4].
The workflow for the entire experimental process is as follows:
The data from the LC-MS/MS analysis is used to calculate the in vitro half-life ((t_{1/2})) of this compound.
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) × 100In vitro \(t_{1/2}\) = 0.693 / \(k\)Compounds are typically classified based on their measured half-life to aid in decision-making [3]:
| Half-Life ((t_{1/2})) | Classification | Implication |
|---|---|---|
| < 10 minutes | Highly Unstable | High clearance risk; may require significant structural modification. |
| 10 - 30 minutes | Moderately Unstable | Likely to have high in vivo clearance. |
| > 30 minutes | Stable | Acceptable metabolic stability to progress in the pipeline [3]. |
This metabolic protocol is a critical first step in validating the drug-likeness of this compound, which was identified as a promising hit in a large-scale in silico screen of plant alkaloids against SARS-CoV-2 targets [1]. Following in vitro metabolic stability assessment, promising compounds like this compound would typically be evaluated in more complex systems (e.g., hepatocytes) and in vivo models to fully characterize their pharmacokinetic profile [1] [4].
This protocol provides a robust and standardized framework for assessing the metabolic stability of this compound in liver microsomes. Generating this data is a critical step in the early drug discovery workflow, enabling researchers to identify metabolic liabilities and make informed decisions on the compound's potential for further development as a therapeutic agent.
This compound is a primary bioactive alkaloid found in Nauclea officinalis and related species, widely utilized in Traditional Chinese Medicine (TCM) preparations such as Danmu Injection, Danmu Capsule, and Danmu Syrup [1] [2]. These preparations are clinically employed for treating inflammation, fever, tonsillitis, and upper respiratory tract infections [2]. As a glycoalkaloid, this compound contributes significantly to the observed antibacterial, antiviral, and anti-inflammatory activities [2]. To ensure the safety, efficacy, and batch-to-batch consistency of these medicinal products, robust and validated analytical methods for the precise quantification of this compound are essential. This document provides detailed application notes and protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, in compliance with International Conference on Harmonisation (ICH) guidelines [3].
The validation of an analytical method confirms that it is suitable for its intended purpose. The following parameters, guided by ICH Q2(R1), were assessed for the HPLC-DAD method for this compound [1] [3].
Table 1: Validation Parameters for the this compound HPLC-DAD Method
| Validation Parameter | Results & Acceptance Criteria | Experimental Details |
|---|
| Linearity & Range | Result: Excellent linearity within a defined range. Example Range: 0.64 - 38.10 µg/mL [2]. Correlation Coefficient (r): Typically >0.999 [1]. | A series of at least six concentrations of this compound standard are analyzed. The calibration curve is constructed by plotting peak area against concentration. | | Precision | Intra-day Precision (Repeatability): RSD < 1.5% [1]. Inter-day Precision (Intermediate Precision): RSD < 2.5% [1]. | Six replicate injections of a standard solution at a known concentration are analyzed on the same day (intra-day) and over three consecutive days (inter-day). | | Accuracy (Recovery) | Recovery Rate: 95% - 105% [1]. | A known amount of this compound standard is spiked into a pre-analyzed sample. The mixture is analyzed, and the measured concentration is compared to the expected concentration. | | Specificity | Result: The method successfully resolves this compound from other components like strictosamide and phenolic acids [1] [2]. | Analyzed by inspecting chromatograms for peak purity and resolution, confirming that the this compound peak is free from co-eluting compounds. | | Limit of Detection (LOD) | LOD: As low as 0.19 µg/mL [1]. Criteria: Signal-to-noise ratio of approximately 3:1. | Determined by progressively diluting a standard solution until the peak height is about 3-5 times the baseline noise. | | Limit of Quantification (LOQ) | LOQ: As low as 0.64 µg/mL [1] [2]. Criteria: Signal-to-noise ratio of approximately 10:1, with precision and accuracy within ±20%. | Determined by analyzing a low-concentration standard and ensuring the value meets the signal-to-noise, precision, and accuracy criteria. | | Robustness | Result: The method is robust against deliberate, small changes in flow rate, mobile phase composition, and column temperature [1]. | Deliberate, small variations are introduced to chromatographic parameters (e.g., flow rate ±0.1 mL/min, organic phase ±2%). System suitability parameters are monitored. |
This protocol is adapted from methods successfully applied for the analysis of Danmu preparations [1] [2].
Materials and Reagents:
Chromatographic Method:
Standard Solution Preparation:
Sample Preparation for Herbal Preparations:
This section outlines the experimental workflow for the key validation parameters.
Diagram 1: A logical workflow for the validation of an analytical method for this compound.
The validated HPLC method for this compound is critical in several areas of drug development and quality control.
3.1. Quality Control of Herbal Preparations The method enables simultaneous quantification of this compound alongside other markers like strictosamide, protocatechuic acid, and sweroside in complex Danmu preparations [2]. For instance, in a study of 25 batches of Danmu Capsules and Syrups, the method confirmed consistent alkaloid content, ensuring product uniformity and stability [2]. This is vital for complying with Good Manufacturing Practice (GMP) and pharmacopoeial standards [3].
3.2. Pharmacokinetic and Metabolic Studies Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for bioanalysis. A validated LC-ESI-MS/MS method has been successfully applied to determine the pharmacokinetic profile of this compound and other alkaloids in rat plasma after oral administration of N. officinalis total alkaloids [4]. Such methods are characterized by low LLOQ (e.g., 4.47 ng/mL for most alkaloids), enabling the tracking of drug absorption and disposition [4].
3.3. Stability-Indicating Method The validated method can be used to profile the stability of this compound in formulations by subjecting the sample to stress conditions (heat, light, acid, base, oxidation). The specificity of the method ensures that the this compound peak is well-resolved from any potential degradation products, confirming its stability-indicating capability [5].
The fully validated HPLC-DAD method detailed in these application notes provides a reliable, precise, and accurate protocol for the quantification of this compound in raw materials and finished pharmaceutical products. Adherence to this protocol ensures that the analytical data generated is of high quality, supporting the quality control, stability assessment, and pharmacological research of Nauclea officinalis-based medicines.
This compound is an indole alkaloid glycoside that has garnered significant research interest due to its diverse bioactivities. It has been identified as a major active constituent in several medicinal plants. Recent studies have highlighted its acetylcholinesterase (AChE) inhibitory activity [1], which is relevant for managing neurodegenerative disorders like Alzheimer's disease. It has also been reported as a constituent in plant extracts exhibiting antitumor properties [2]. The structural complexity of this compound, characterized by its glycosidic moiety, necessitates refined techniques for its efficient isolation and purification from complex plant matrices. These protocols are designed to guide researchers through the process, from initial extraction to the isolation of pure this compound.
This step removes highly polar impurities and pre-concentrates the target analytes.
This is a critical dereplication and monitoring step.
This step isolates pure this compound from the cleaned-up fraction.
The tables below summarize key parameters for the chromatographic analysis and quantification of this compound.
Table 1: Optimized HPLC Parameters for this compound Analysis [3] [4]
| Parameter | Analytical HPLC (LC-MS) | Semi-Preparative HPLC |
|---|---|---|
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 10 mm, 5 µm) |
| Mobile Phase | Water (A) / Methanol (B) | Water (A) / Methanol (B) |
| Gradient | 20-80% B in 15 min | 20-80% B in 24 min |
| Flow Rate | 1.0 mL/min | 3.5 mL/min |
| Detection | UV (280, 316 nm) & MS | UV (280, 316 nm) |
| Injection Volume | 10 µL | 100 µL |
Table 2: Representative Quantitative Data for Strictosamide (A Close Analog) in Herbal Preparations [4]
| Sample Type | Number of Batches | Strictosamide Content (Range) |
|---|---|---|
| Danmu Capsule | 12 | 43,681.20 – 99,652.49 µg/g |
| Danmu Syrup | 13 | 1,567.83 – 2,427.25 µg/mL |
Note: While this data is for strictosamide, it demonstrates the application of the HPLC methodology for quantifying major alkaloid components in complex matrices, which is directly relevant for this compound analysis.
The following diagram illustrates the complete experimental workflow for the isolation and purification of this compound.
The integrated protocol combining aqueous extraction, SPE cleanup, LC-MS-guided dereplication, and semi-preparative HPLC provides a robust and efficient strategy for the isolation of high-purity this compound from plant materials. This approach can be adapted for the scale-up production of this compound for further pharmacological and phytochemical studies.
Vincosamide (Vinco) is a monoterpene indolic alkaloid first isolated from the leaves of Psychotria leiocarpa, a plant species traditionally used in folk medicine for treating inflammatory disorders and cancer. [1] Recent scientific investigations have revealed that this compound possesses significant anti-tumor properties against various cancer cell lines, including glioma and hepatoma cells. [1] Particularly promising is its demonstrated efficacy against hepatocellular carcinoma (HCC), the most common form of primary liver cancer and a leading cause of cancer-related mortality worldwide. The molecular mechanisms underlying this compound's anti-cancer effects involve the modulation of key apoptotic pathways and inhibition of malignant behaviors in cancer cells, making it a compelling candidate for development as a novel chemotherapeutic agent. [1] [2]
The evaluation of this compound's anti-cancer properties requires robust experimental methodologies capable of detecting and quantifying its effects on programmed cell death. Flow cytometry has emerged as a powerful analytical platform for multiparametric analysis of apoptosis, allowing researchers to simultaneously examine multiple characteristics of cell death in individual cells. [3] This application note provides detailed protocols for assessing this compound-induced apoptosis in hepatocellular carcinoma cells using flow cytometric techniques, along with comprehensive experimental data validating its efficacy and elucidating its mechanisms of action. These methods enable researchers to capture the complex progression of apoptotic death through simultaneous measurement of early, intermediate, and late apoptotic stages, providing a more comprehensive understanding of this compound's therapeutic potential. [3] [4]
Comprehensive in vitro studies have demonstrated that this compound exerts dose-dependent inhibitory effects on hepatocellular carcinoma cells across multiple parameters of malignancy. Research findings indicate that this compound effectively suppresses proliferation, migration, and invasion while promoting apoptosis in HCC cells within a concentration range of 10-80 μg/mL. [1] Importantly, this compound exhibits selective cytotoxicity against cancer cells, showing significantly lower toxicity toward normal liver cells (L-02 cell line), which suggests a favorable therapeutic window. [1] At the higher concentration of 80 μg/mL, this compound induces pronounced mitochondrial disruption, a key event in the intrinsic apoptotic pathway, further confirming its potency in triggering programmed cell death in malignant cells.
The anti-proliferative effects of this compound have been quantified using multiple complementary assays, including MTT, Cell Counting Kit-8 (CCK-8), and trypan blue exclusion methods, all of which consistently demonstrate significant growth inhibition in HCC cell lines (HLE, Bel 7402, and PLC/PRF/5). [1] Additionally, functional assays assessing malignant behaviors have revealed that this compound treatment leads to marked reduction in migratory and invasive capabilities of HCC cells, as measured through scratch repair (wound healing) and Transwell invasion assays. These findings collectively establish this compound as a promising therapeutic candidate capable of simultaneously targeting multiple hallmarks of cancer progression. [1]
The anti-cancer efficacy of this compound extends to in vivo settings, as demonstrated in mouse tumor models. Administration of this compound at a dose of 10 mg/kg/day for three days resulted in significant inhibition of hepatocellular carcinoma growth in animal subjects. [1] [2] This finding is particularly relevant for drug development purposes, as it provides crucial evidence of this compound's bioactivity in a complex living system with intact physiological processes. The in vivo anti-tumor effect, coupled with the favorable in vitro safety profile observed in normal liver cells, strengthens the case for further development of this compound as a potential clinical intervention for hepatocellular carcinoma.
Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma Cells
| Experimental Parameter | Concentration Range | Effect | Detection Method |
|---|---|---|---|
| Cell Proliferation | 10-80 μg/mL | Dose-dependent inhibition | MTT, CCK-8, trypan blue exclusion |
| Apoptosis Induction | 10-80 μg/mL | Dose-dependent promotion | Flow cytometry, DAPI staining |
| Cell Migration | 10-80 μg/mL | Significant suppression | Scratch repair assay |
| Cell Invasion | 10-80 μg/mL | Significant suppression | Transwell assay |
| Mitochondrial Morphology | 80 μg/mL | Severe disruption | Electron microscopy |
| Cytotoxicity on Normal Liver Cells | 10-80 μg/mL | Low toxicity | MTT, trypan blue exclusion |
Table 2: In Vivo Anti-Tumor Effects of this compound
| Parameter | Dosage | Administration Duration | Effect |
|---|---|---|---|
| Tumor Growth | 10 mg/kg/day | 3 days | Significant inhibition |
| Body Weight | 10 mg/kg/day | 3 days | No significant change (indicating low systemic toxicity) |
The simultaneous detection of phosphatidylserine externalization and caspase activation provides a comprehensive assessment of apoptosis progression. This protocol leverages the complementary strengths of Annexin V binding for detecting early apoptotic events and fluorogenic caspase substrates for identifying the biochemical initiation of the cell death cascade. [3] [4]
Materials and Reagents:
Procedure:
Data Analysis:
The mitochondrial pathway plays a crucial role in this compound-induced apoptosis, as evidenced by the significant disruption of mitochondrial morphology observed in electron microscopy studies. [1] This protocol assesses mitochondrial membrane potential (ΔΨm) concurrently with phosphatidylserine externalization to provide insights into the mechanism of apoptosis induction.
Materials and Reagents:
Procedure:
Data Analysis:
Table 3: Flow Cytometry Configurations for Apoptosis Assays
| Application | Fluorochrome | Excitation Laser | Emission Filter | Compensation Requirements | |-----------------|------------------|----------------------|---------------------|-------------------------------| | Phosphatidylserine exposure | Annexin V-FITC | 488 nm | 530/30 nm | PI, caspase substrate | | Phosphatidylserine exposure | Annexin V-AF-647 | 633 nm | 660/20 nm | Minimal overlap | | Viability staining | Propidium iodide | 488 nm | 610/20 nm | Annexin V-FITC | | Viability staining | DRAQ7 | 633 nm | 780/60 nm | Annexin V-AF-647 | | Caspase activity | PhiPhiLux G1D2 | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential | DiOC₆(3) | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential TMRE | 488 nm | 575/25 nm | Annexin V, PI |
This compound exerts its pro-apoptotic effects through coordinated modulation of both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms involve multi-target actions on key signaling molecules that regulate programmed cell death. [1] Specifically, treatment of hepatocellular carcinoma cells with this compound (10-80 μg/mL) results in caspase-3 activation, increased expression of the tumor suppressor PTEN (phosphate and tension homology deleted on chromosome 10), and inhibition of AKT (Ser473) and mTOR (Thr2448) phosphorylation. [1] [2] This coordinated activity effectively blocks the PI3K/AKT signaling pathway, a crucial survival mechanism frequently dysregulated in cancer cells.
Additionally, this compound demonstrates potent suppression of metastasis-related factors including CXCR4, Src, MMP9, EpCAM, and Ras, contributing to its anti-invasive properties. [1] Of particular significance is its ability to downregulate cancer stem cell markers CD133 and CD44, as well as the pluripotency factor Oct4, suggesting potential efficacy against the tumor-initiating cell population that often drives recurrence and therapeutic resistance. [1] [2] These multifaceted mechanisms position this compound as a promising multi-target agent against hepatocellular carcinoma.
The following diagram illustrates the key apoptotic signaling pathways modulated by this compound:
A systematic approach to evaluating this compound-induced apoptosis incorporates multiple complementary techniques that provide verification through different mechanistic principles. The integrated workflow below outlines the key steps from cell culture preparation through multiparametric data analysis, enabling researchers to obtain a comprehensive understanding of this compound's effects on hepatocellular carcinoma cells.
The following diagram illustrates the recommended experimental workflow:
The comprehensive experimental data presented in this application note positions This compound as a promising candidate for further development as a chemotherapeutic agent against hepatocellular carcinoma. Its multi-target mechanism of action, simultaneously addressing proliferation, apoptosis, metastasis, and cancer stemness, provides a strategic advantage over single-target approaches that often lead to therapeutic resistance. [1] The observed efficacy in both in vitro and in vivo models, coupled with low cytotoxicity toward normal liver cells, suggests a favorable therapeutic index that warrants further preclinical investigation.
From a drug development perspective, the flow cytometry protocols detailed in this document provide robust, reproducible methods for evaluating this compound's bioactivity across multiple apoptotic parameters. These techniques enable researchers to not only confirm apoptosis induction but also to elucidate the specific mechanisms involved, information that is crucial for understanding structure-activity relationships and optimizing compound efficacy. [3] [4] The multiparametric nature of these assays allows for comprehensive profiling of this compound analogs, facilitating the identification of compounds with enhanced potency or improved selectivity profiles.
Successful implementation of these apoptosis detection protocols requires attention to several critical technical factors. First, sample processing consistency is paramount, as variations in cell handling, staining duration, or dye concentration can significantly impact results. Researchers should establish standardized protocols and include appropriate controls in every experiment, including untreated cells, viability controls, and compensation controls for flow cytometry. [3] Second, timing of analysis is particularly crucial for caspase substrates like PhiPhiLux, which may diffuse out of cells over time, necessitating prompt analysis after staining. [3]
For assay optimization, researchers should perform initial titration experiments to determine optimal this compound treatment durations and concentrations for their specific cell models. While the referenced studies used 24-48 hour treatment periods, the kinetics of apoptosis induction may vary based on cell type, passage number, and culture conditions. [1] Similarly, dye concentrations should be titrated to achieve clear separation between positive and negative populations while minimizing background fluorescence. The multiparametric nature of these assays also requires careful spectral compensation to address fluorescence overlap between channels, which should be determined experimentally using single-stained controls. [3] [4]
A 2025 study investigated the anti-cancer effects of strictosamide, a monoterpene indole alkaloid similar to vincosamide, on human cancer cell lines [1] [2]. The key findings are summarized below.
| Aspect | Details from Strictosamide Study |
|---|---|
| Tested Compound | Strictosamide [1] [2] |
| Cancer Cell Lines | H1975 (lung), AGS (gastric), CaCo2 (colorectal) [1] [2] |
| Key Findings (in vitro) | Suppressed cancer cell invasion and migration [1] [2] |
| Proposed Mechanism | Inhibition of Epithelial-Mesenchymal Transition (EMT) via integrin α4-mediated signaling [1] [2] |
| Reported In Vivo Data | The published study details do not include an in vivo mouse tumor model [1] [2] |
The following diagram illustrates the proposed mechanism of action for strictosamide identified in the 2025 study:
Based on the mechanism of action identified for strictosamide and common practices in preclinical cancer research [3], here is a framework you could adapt for a this compound in vivo study.
To obtain the specific information you need, I suggest you:
For cell-based assays, dissolving vincosamide in DMSO is the standard method.
For animal studies, this compound's low water solubility requires specific formulations to ensure proper delivery and bioavailability [2]. Below are some recommended formulations.
| Formulation Type | Composition (Example) | Preparation Instructions (Example) |
|---|---|---|
| Oral (PO) | 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] | Suspend the compound in 0.5% CMC Na solution. For a 2.5 mg/mL solution, add 250 mg this compound to 100 mL of 0.5% CMC Na. [2] |
| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | Add 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline. Mix well. |
| Injection (IP/IV/IM/SC) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] | Add 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline. |
| Injection (IP/IV/IM/SC) | DMSO : Corn Oil = 10 : 90 [2] | Add 100 μL DMSO stock to 900 μL corn oil. Mix well to obtain a clear or suspension solution. |
This diagram outlines the decision process for selecting a preparation method:
1. What should I do if my this compound does not fully dissolve in DMSO? The supplier recommends warming the vial at 37°C and sonicating it in an ultrasonic bath to improve dissolution [1]. Always use fresh DMSO of high purity.
2. How should I store this compound powder and solutions to ensure stability?
3. My in vivo formulation is precipitating. What can I do? Precipitation indicates instability in the chosen vehicle. Try an alternative injection formulation, such as switching from a saline-based system to one with a higher content of PEG300 or corn oil [2]. Gently warming the formulation and vortexing immediately before administration can also help.
4. Are there any known compatibility issues with common laboratory materials? The provided search results do not contain specific chemical compatibility data for this compound with materials like plastics or filters. As a general best practice for novel compounds, it is advisable to conduct a small-scale compatibility test with all materials (e.g., filters, tubing, vial septums) that will contact your solution before proceeding with critical experiments.
The core principle for preventing light-induced degradation is to control light exposure through environmental controls, chemical protection, and appropriate analytical techniques [1].
Environmental & Light Control
Chemical Stabilizers & Conditions
Analytical & Formulation Considerations
This methodology can be adapted to study and prevent the photodegradation of vincosamide.
1. Objective: To determine the degradation rate of this compound under different light conditions and evaluate the efficacy of protective measures.
2. Materials and Reagents
3. Forced Degradation Study Setup * Preparation: Prepare this compound solutions in different pH buffers, with and without stabilizers. Split each solution into two sets: one in clear glassware and one in amber glassware. * Light Exposure: Expose the sample sets to different light sources. A dark set (wrapped in foil) must be included as a control. * Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). * Analysis: Analyze samples by HPLC to quantify the remaining this compound and identify degradation products.
4. Data Analysis
* Plot the percentage of remaining this compound versus time for each condition.
* If the degradation follows pseudo-first-order kinetics, plot ln(C0/C) against time (t). The slope of the linear regression is the apparent rate constant (k), which allows for quantitative comparison of degradation rates under different conditions [2].
Here are some common issues and solutions presented in a FAQ format.
| Problem | Possible Cause | Solution |
|---|---|---|
| High degradation in control samples | Overly intense light source; excessive exposure time. | Reduce light intensity or duration; ensure dark controls are properly shielded. |
| Variable degradation rates between replicates | Inconsistent sample positioning relative to light source; uneven mixing. | Use a light meter to ensure uniform irradiance; ensure consistent and thorough mixing. |
| No degradation observed | Light source spectrum does not overlap with the compound's absorption band. | Verify the absorption spectrum of this compound and match the light source accordingly [1]. |
| Degradation occurs even in amber vials | Exposure to light during sample preparation or handling. | Perform all liquid transfers in a light-controlled environment or use red-safe lights. |
The following diagram illustrates the competing pathways of light-induced degradation versus stabilization for a photosensitive compound, summarizing the strategies discussed.
This method represents a significant improvement over traditional extraction from plant materials, offering a streamlined chemical synthesis route [1].
| Parameter | Specification |
|---|---|
| Starting Material | Isovincoside Lactam |
| Solvent | Purified Water |
| Inhibitor | Sodium metabisulfite (Na₂S₂O₅) |
| Molar Ratio (Lactam : Inhibitor) | 1 : 3 to 1 : 8 |
| Acidification | 1M Hydrochloric Acid (HCl) |
| Reaction pH | 0.1 - 2.0 |
| Reaction Temperature | 75 - 90 °C |
| Reaction Time | 3 - 8 hours |
| Work-up & Purification | Filtration, HPD100 macroporous resin column, 60% aqueous ethanol elution, crystallization |
| Reported Yield | ~31% |
Detailed Procedure [1]:
The following flowchart will help you diagnose and resolve common issues encountered during synthesis.
Q1: Why is an oxidation inhibitor necessary in this synthesis? The inhibitor, such as sodium metabisulfite, is critical for preventing the oxidation of both the starting material (Isovincoside lactam) and the product (Vincosamide). This leads to more stable intermediates and a higher final yield by reducing side reactions and decomposition [1].
Q2: How does this synthetic method compare to traditional plant extraction? The traditional method involves extracting this compound directly from natural plant material (like Fructus Camptothecae Acuminatae), which requires multiple chromatographic purification steps, uses large amounts of organic solvents, and results in low yields. This one-step chemical synthesis method is more efficient, cost-effective, and environmentally friendly, making it more suitable for industrial production [1].
Q3: What are the key characterization data for confirming this compound structure? According to the patent example, the synthesized compound showed the following properties, consistent with literature values for this compound [1]:
Metabolite interference occurs when one molecule produces a signal that obstructs the accurate detection and quantification of another. This is a critical concern in techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS), a cornerstone of modern bioanalysis [1].
| Mechanism | Description | Potential Impact on Analysis |
|---|---|---|
| Isobaric Interferences [2] | Interfering and anchor metabolites share identical molecular formulas and mass-to-charge ratios (m/z). | Near-complete overlap of precursor and product ions, making separation difficult. |
| In-Source Fragmentation [2] | The interfering metabolite breaks apart in the ESI source, producing a fragment ion identical to the anchor's product ion. | A non-target metabolite creates a signal in the anchor's unique MRM transition. |
| Ionization Suppression/Enhancement [1] | Co-eluting substances alter the ionization efficiency of the target analyte in the ESI source. | Signal intensity for the anchor metabolite is artificially lowered or raised, skewing quantification. |
| Labware Contaminants [3] | Compounds like oleamide, a common polymer lubricant, leach from plastic labware (syringes, tubes, filters) into samples. | Introduction of a bioactive contaminant that can interfere with both analytical detection and subsequent bioassays. |
Here are common questions and step-by-step protocols to diagnose and resolve interference issues.
FAQ 1: My analysis of this compound is showing higher-than-expected concentrations. Could this be interference?
Answer: Yes, this is a distinct possibility. Signal interference from co-eluting compounds can artificially inflate the measured concentration of your target analyte. One study found that such interference can lead to metabolite concentration values being exaggerated by up to 30% [1]. To investigate, proceed with the diagnostic protocol below.
FAQ 2: How can I systematically check for metabolite interference in my method?
Answer: Follow this diagnostic protocol to assess your analytical method for interference.
The following workflow provides a visual summary of the key steps involved in diagnosing and resolving metabolite interference:
Experimental Protocol: Dilution-Based Interference Assessment
This method is recommended for evaluating signal interference between a drug and its metabolites [1].
FAQ 3: I've confirmed interference. What are my options to resolve it?
Answer: There are three primary strategies to resolve metabolite interference, which can be used individually or in combination. The table below compares these approaches.
| Strategy | How It Works | Key Considerations |
|---|---|---|
| Chromatographic Separation [1] | Modifying the LC method (column, mobile phase, gradient) to increase the retention time difference between the interfering pair. | Aim for a retention time (RT) difference of >0.5 minutes [2]. The most specific solution but may require re-development of the method. |
| Sample Dilution [1] | Diluting the sample to reduce the concentration of the interferent below its threshold for causing a measurable effect. | A simple and effective fix. Must be validated to ensure the target analyte's signal remains above the Limit of Quantification (LOQ). |
| Stable Isotope-Labeled Internal Standard (SIL-IS) [1] | Using a deuterated or C13-labeled version of the analyte as an internal standard. It co-elutes with the analyte but has a distinct mass. | Corrects for ionization suppression/enhancement. Considered the gold standard for precise and accurate bioanalysis. |
To minimize future issues with metabolite interference, consider these proactive steps:
The table below summarizes key findings from a study investigating this compound's effects on Hepatocellular Carcinoma (HCC) cells.
| Parameter | Details |
|---|---|
| Effective Dose Range (in vitro) | 10 - 80 µg/mL [1] [2] |
| Cell Lines Tested | HLE, Bel 7402, PLC/PRF/5 (Human HCC cells) [1] [2] |
| Proliferation Assay | MTT assay; inhibition was dose-dependent [1] [2] |
| Apoptosis Assay | DAPI staining; nuclear pyknosis & fragmentation observed [2] |
| Migration & Invasion Assays | Scratch wound repair & Transwell assays; significant suppression [1] [2] |
| In Vivo Dose (mouse model) | 10 mg/kg/day [1] [2] |
| Proposed Signaling Mechanisms | Activates caspase-3; blocks PI3K/AKT pathway; suppresses Src, Ras, MMP9, EpCAM, CXCR4 [1] [2] |
Here are solutions to frequently encountered problems when working with this compound.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High background cell death in controls | Cytotoxicity from DMSO solvent [3] | Use matched DMSO vehicle controls for each drug concentration. Keep final DMSO concentration low (e.g., ≤0.5-1%) and consistent across all wells [3]. |
| Poor replicability between experiments | • Evaporation of drug stocks • Edge effects in culture plates [3] | • Store diluted drug stocks at -20°C in sealed, non-absorbent plates for ≤48h [3]. • Use inner wells of culture plates; use plate sealers to minimize evaporation [3]. | | No expected inhibitory effect | • Degraded this compound stock • Incorrect cell seeding density [4] | • Prepare fresh stock solutions and verify concentration. • Ensure cells are in log-growth phase and seeded at an optimal density (e.g., 2.5 x 10⁴ cells/well for 96-well plates [2]). | | Rapid pH shift in media | Incorrect CO₂ tension for bicarbonate buffer [4] | Adjust CO₂ levels in incubator to match media formulation (e.g., 5-10% CO₂ for [NaHCO₃] of 1.5-3.7 g/L) [4]. | | Abnormal cell morphology | • Over-trypsinization • Mycoplasma contamination [4] | • Shorten trypsinization time and use trypsin inhibitor [4]. • Test culture for mycoplasma and discard if contaminated [4]. |
This protocol is adapted from the this compound studies on HCC cells [1] [2].
The diagram below illustrates the molecular mechanisms by which this compound inhibits cancer cell malignant behaviors, based on reported findings in HCC cells [1] [2].
This flowchart outlines a generalized optimization workflow for testing this compound, incorporating iterative principles from media optimization studies [5].
| Cell Line | Cell Type | This compound Concentration | Effect on Cell Viability/Proliferation | Key Findings & Potential Mechanisms |
|---|---|---|---|---|
| L-02 [1] | Human Normal Liver | 10 - 80 µg/mL [1] | Low cytotoxicity [1] | Served as the normal cell control; demonstrated this compound's selective toxicity against cancer cells with lower effects on this normal liver line [1]. |
| HLE, Bel 7402, PLC/PRF/5 [1] | Human Hepatocellular Carcinoma (HCC) | 10 - 80 µg/mL [1] | Inhibited proliferation & promoted apoptosis (dose-dependent) [1] | Mechanisms: Activated caspase-3; increased PTEN expression; inhibited phosphorylation of AKT and mTOR; suppressed expression of Src, Ras, MMP9, EpCAM, CXCR4, and stemness markers (CD133, CD44) [1]. |
The following diagram outlines a potential experimental strategy to profile this compound's cytotoxicity and identify strategies to protect normal cells, based on general principles of drug safety assessment [2] and the mechanisms identified in the study above [1].
Q1: What is the evidence that this compound has low cytotoxicity in normal cells? A1: One study specifically used the human normal liver cell line L-02 as a control. While it inhibited the growth of several hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner, it showed low cytotoxicity against the L-02 cells at the same concentration range (10-80 µg/mL) [1]. This suggests a potential selective therapeutic window.
Q2: Which signaling pathways are involved in this compound's action, and how can this inform safety? A2: Research indicates that this compound's anti-cancer activity involves promoting apoptosis by activating caspase-3 and inhibiting the PI3K/AKT/mTOR signaling pathway [1]. For safety assessments, you should monitor these pathways in your normal cell models. If this compound inadvertently activates these death pathways in normal cells, it could explain any observed cytotoxicity. Investigating protective agents that modulate these pathways specifically in normal cells could be a fruitful research direction.
Q3: Are there any established protocols for testing compounds that reduce this compound's off-target toxicity? A3: Based on the search results, there are no direct protocols for this compound. However, you can adapt standard methodologies from the literature and the workflow above:
Q4: What are the most critical parameters to monitor when assessing this compound's effects on normal cells? A4: Beyond basic cell viability, you should focus on:
Although storage conditions are not specified, recent research confirms that vincosamide is a significant alkaloid analyzed in pharmaceutical preparations. The table below summarizes the key contexts in which it has been studied.
| Study Context | Relevant Findings on this compound | Source |
|---|---|---|
| Quality Control of Herbal Medicine | Quantified alongside 6 other major components in Danmu Capsules and Syrup; content was determined using validated HPLC-DAD methods. [1] | [1] |
| Biosynthetic Pathway | Identified as a monoterpene indole alkaloid (MIA), sharing a common biosynthetic origin with strictosamide. [2] | [2] |
| Advanced Extraction Techniques | Deep Eutectic Solvents (DES) can efficiently extract alkaloids like this compound, with performance superior to traditional methanol. [3] | [3] |
In the absence of direct data, you can take the following steps to determine appropriate storage conditions for your laboratory:
The diagram below outlines this systematic approach to establishing storage protocols for this compound.
The table below summarizes a validated High-Performance Liquid Chromatography (HPLC) method used for the separation and purification of this compound and a closely related compound, strictosamide [1].
| Parameter | Specification / Condition |
|---|---|
| Objective | Separation of this compound from Uncaria rhynchophylla |
| Instrument | Preparative HPLC (Prep-HPLC) |
| Compounds Separated | This compound & Strictosamide (isomers) |
| Stationary Phase | Preparative C18 column |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | Linear gradient from 10% B to 60% B over 20 minutes | | Flow Rate | 0.3 mL/min | | Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode |
This method was necessary as a final purification step after an initial separation with High-Speed Counter-Current Chromatography (HSCCC), indicating that this compound and strictosamide are challenging to resolve [1].
Since specific FAQs for this compound were not available, the following general troubleshooting guide for HPLC-MS peak shape issues can be adapted for your work. It outlines common problems and their solutions based on fundamental principles [2].
You can use the flowchart above to guide your initial diagnosis. Here are more detailed explanations and actions for each category:
To further develop your guides, you may need to explore beyond the current search results:
| Issue | Possible Cause | Solution |
|---|---|---|
| Unwanted deglucosylation | Enzymatic activity in plant extracts; high temperatures or improper storage of raw material [1]. | Heat-inactivate enzymes during extraction; store extracts at -20°C; use LC-MS to monitor for aglycone formation [1]. |
| Low yield of this compound-N-Oxide | Low efficiency in the oxidation of this compound to its N-oxide derivative. | Confirm reaction with theoretical calculations; use DFT to predict stability and reactivity of the N-oxide product [2]. |
| Decomposition during analysis | Exposure to light, oxygen, or high temperatures during analytical procedures (HPLC, NMR) [1]. | Work under inert atmosphere (N₂), use light-protected vials, and keep samples cool during analysis [1]. |
1. What are the primary degradation pathways for this compound? The most significant documented pathway is enzymatic deglucosylation, where the glucose moiety is removed, leading to the formation of aglycone compounds [1]. This is a key biosynthetic step in plants like Nauclea orientalis. Non-enzymatic oxidation, particularly of the alkaloid's core structure, is also a potential stability concern during handling.
2. How can I monitor the stability of this compound in my extracts? A robust method is ¹H NMR in vitro monitoring. This technique allows you to track the integrity of the this compound molecule in solution over time and detect the emergence of degradation products, such as aglycones [1]. Complement this with HPLC analysis for quantification.
3. Are there computational methods to predict the stability of this compound and its derivatives? Yes, Density Functional Theory (DFT) calculations are highly useful. DFT can predict the relative stability of molecules, such as comparing this compound to its lactam enantiomer or its N-oxide derivative. It analyzes properties like HOMO-LUMO energy gap, which indicates chemical reactivity and stability [2] [1].
4. What is the significance of strictosamide in this compound handling? Strictosamide is a key compound that is structurally very similar to this compound (vincoside lactam) and is often studied alongside it [1]. Research on strictosamide's stability, particularly its role as a biosynthetic precursor that undergoes deglucosylation, provides valuable insights for handling the chemically related this compound [1].
This protocol is adapted from research on strictosamide, a close analog of this compound [1].
This protocol is based on the methodology used to study this compound-N-Oxide [2].
The following diagram outlines the logical workflow for investigating and preventing this compound oxidation, integrating both experimental and computational approaches.
The provided information is a foundation, but specific optimal conditions for this compound (exact pH, temperature, solvent) are not detailed in the available research. Your experimental work should therefore systematically test and optimize these parameters.
| Alkaloid | Source | Key Mechanisms of Action | Experimental Efficacy (In Vitro/In Vivo) | Cancer Models Tested | Development Status |
|---|
| Vincosamide [1] | Psychotria leiocarpa (Rubiaceae) | Induces apoptosis (caspase-3 activation) Inhibits PI3K/AKT/mTOR pathway Suppresses metastasis (Src, Ras, MMP9, CXCR4) Reduces cancer stem cell markers (CD133, CD44) | In Vitro: IC₅₀ ~10-80 μg/mL; inhibited proliferation, migration, invasion in HCC cells [1] In Vivo: 10 mg/kg/day suppressed HCC tumor growth in mice [1] | Hepatocellular Carcinoma (HCC) [1] | Preclinical | | Strictosamide [2] | Uncaria scandens (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | In Vitro: Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | Mitraphylline [2] | Uncaria scandens (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | In Vitro: Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | Vinblastine / Vincristine [3] | Catharanthus roseus (Apocynaceae) | Microtubule polymerization inhibitors Arrest cell cycle at metaphase | Clinical Use: Used for Hodgkin's disease, lymphosarcoma, neuroblastoma, breast carcinoma [3] | Various (Clinical Use) [3] | Approved Drugs | | Indoximod (D-1MT) [4] [5] | Synthetic | Immunometabolic adjuvant; inhibits IDO/TDO pathway Reverses T-cell suppression in tumor microenvironment Enhances efficacy of chemo/radio/immunotherapy | Clinical Trials: Well-tolerated; showed efficacy in empowering chemotherapy and immune checkpoint therapy in advanced cancer patients [4] | Various Solid Tumors (Clinical Trials) [4] | Clinical Trials |
For researchers, the specific experimental conditions and methodological details from key studies are outlined below.
The following data is sourced from a 2022 study on Hepatocellular Carcinoma (HCC) [1].
This data comes from a 2025 study focusing on cancer cell motility [2].
The anti-cancer mechanisms of these alkaloids, particularly this compound, involve complex signaling pathways as illustrated below.
Diagram Title: this compound Signaling Pathways in HCC
For Strictosamide and Mitraphylline, the primary mechanism involves a different pathway centered on inhibiting integrin α4 signaling, which subsequently suppresses the Epithelial-Mesenchymal Transition (EMT), a key driver of cancer metastasis [2].
For researchers, this compound's multi-faceted mechanism and efficacy in vivo make it a compelling candidate for further investigation. A key next step would be to elucidate its precise molecular target and evaluate its efficacy in other cancer types.
| Model Type | Efficacy Outcomes & Key Findings | Proposed Molecular Mechanism |
|---|
| In Vitro (Human HCC cell lines) [1] [2] | - Anti-proliferation: Inhibited cell proliferation in a dose-dependent manner (10-80 µg/mL).
The experimental data for this compound were generated using standard preclinical methodologies. Here are the details of the core protocols:
Cell Viability and Proliferation [1] [2]:
Apoptosis Analysis [1]:
Migration and Invasion Assays [1] [2]:
Protein Expression Analysis [1] [2]:
The following diagram synthesizes the molecular mechanism of this compound against HCC, as revealed by the experimental findings. It acts on multiple fronts by inhibiting proliferative signaling, blocking metastatic processes, and activating apoptosis.
The experimental data positions this compound as a multi-target agent against HCC. Its ability to simultaneously inhibit a major proliferative pathway (PI3K/AKT), activate apoptosis, and suppress markers associated with metastasis and cancer stem cells is a compelling profile.
| Inhibitor / Drug Candidate | Target / Mechanism | Key Characteristics / Development Stage |
|---|---|---|
| Alpelisib [1] [2] | PI3Kα inhibitor | Approved for HR+, HER2-, PIK3CA-mutated breast cancer [1] [2]. |
| Buparlisib [1] | Pan-PI3K inhibitor | Has undergone clinical trials for lung cancer (LC) [1]. |
| Gedatolisib [3] [2] | Dual PI3K/mTOR inhibitor | Targets all class I PI3K isoforms and mTORC1/2. In Phase III for breast cancer [3] [2]. |
| Inavolisib [2] | PI3Kα inhibitor | Investigational; Phase III data shows efficacy in PIK3CA-mutated HR+ breast cancer [2]. |
| MK2206 [1] | AKT inhibitor | Has undergone clinical trials for lung cancer (LC) [1]. |
| NVP-BEZ235 [4] | Dual PI3K/mTOR inhibitor | Preclinical studies in rhabdomyosarcoma show synergy with MEK inhibitors [4]. |
| Sirolimus [1] | mTOR inhibitor | Has undergone clinical trials for lung cancer (LC) [1]. |
| TBO-309 [3] [2] | PI3Kβ inhibitor | Novel antiplatelet compound; inhibits thrombosis with minimal impact on normal hemostasis. In Phase II for ischemic stroke [3] [2]. |
| TL117 [3] [2] | Pan-PI3K inhibitor | Orally bioavailable; potential antineoplastic activity. In Phase I/II for Head and Neck Squamous Cell Carcinoma [3] [2]. |
To provide context on how these inhibitors are studied, here are methodologies from recent research:
The following diagram maps the core PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer and a primary target for the inhibitors listed above.
Given the lack of specific data on vincosamide, I suggest the following steps to advance your investigation:
| Inhibitor | Primary Target(s) | Effect on CD133/CD44 | Key Experimental Findings |
|---|---|---|---|
| Salinomycin | Wnt/β-catenin pathway [1] | Reduced stemness markers (CD133, CD44) [1] | In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1] |
| SB-431542 | TGF-β pathway [1] | Reduced stemness markers (CD133, CD44) [1] | In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1] |
| JIB-04 | Histone demethylation [1] | Reduced stemness markers (CD133, CD44) [1] | In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1] |
| Napabucasin | STAT3 pathway [1] | Reduced stemness markers (CD133, CD44) [1] | In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1] |
| Vitamin D | NF-κB / NLRP3 [2] | Suppressed CD133+/CD44+ population [2] | In vitro/vivo (TNBC): Decreased SOX2/OCT4; reduced sphere formation, proliferation; increased apoptosis [2] |
| XAV939 & IWR-1 | Wnt/β-catenin (by stabilizing Axin) [3] | Implicated in CD44+CD133+ suppression [3] | In vitro/vivo (CRC): Suppressed proliferation, colony formation, and tumorigenic capacity of CD44+CD133+ cells [3] |
Here are the core methodologies from key studies that evaluated these inhibitors' effects.
1. In Vitro Co-culture Model with Stemness Inhibitors [1] This protocol assessed the dual effect of inhibitors on cancer cells and the tumor immune microenvironment.
2. In Vivo Validation in Breast Cancer Model [1]
3. Vitamin D in Triple-Negative Breast Cancer (TNBC) [2]
The inhibitors listed above target key signaling pathways that are crucial for maintaining cancer stem cell properties. The diagram below illustrates how these pathways interact.
While the specific compound "this compound" was not mentioned in the current search results, you can explore these targeted strategies to find relevant scientific data:
Although a direct vincsamide comparison is unavailable, the following table summarizes research on related monoterpene indole alkaloids (MIAs) and the advanced methodologies used, which are directly applicable to your research interests.
| Subject / Compound | Plant Species | Key Findings / Analytical Technique | Relevance |
|---|---|---|---|
| Total Alkaloid Profiling [1] | Nauclea officinalis | UPLC-Q-TOF-MS/MS identified/tentatively identified 55 alkaloids; 25 were absorbed into rat plasma. A validated LC-ESI-MS/MS method quantified 11 major alkaloids. | Demonstrates a high-throughput method for complex alkaloid profiling and pharmacokinetics, applicable to vincsamide studies. |
| Spirooxindole Alkaloid Biosynthesis [2] | Mitragyna parvifolia | Genomic/transcriptomic analysis revealed the biosynthetic pathway for mitraphylline, a spirooxindole MIA. | Provides a framework for investigating MIA pathway divergence, which underlies metabolite profile differences across species. |
| Quality Marker (Q-marker) Prediction [3] | Staphylea arguta | A review summarized 451 metabolites. Proposed potential Q-markers based on chemical specificity and traditional efficacy. | Illustrates a systematic approach for identifying key characteristic metabolites for standardization and comparison. |
The studies I found use a modern metabolomics workflow. The diagram below outlines the key steps for conducting a comparative metabolite profile analysis, synthesizing the methodologies from the search results [3] [1].
Workflow Stages Explained:
The following table summarizes the key experimental findings on vincosamide's cytotoxic and selective effects.
| Aspect | Experimental Findings on this compound |
|---|
| Tested Cell Lines | Cancer Cells: Hepatocellular carcinoma (HCC) cells (specific line not named in abstract). Normal Cells: Normal liver cells [1] | | Cytotoxicity (IC₅₀/Inhibition) | Inhibited proliferation, migration, and invasion of HCC cells in a dose-dependent manner (10 - 80 µg/mL) [1]. | | Selectivity | Showed low cytotoxicity effect on normal liver cells at doses active against HCC cells (10 - 80 µg/mL) [1]. | | Key Mechanisms & Effectors | Promoted Apoptosis: Activated caspase-3 [1]. Inhibited Signaling: Blocked PI3K/AKT pathway (reduced p-AKT Ser473, p-mTOR Thr2448); promoted PTEN expression [1]. Suppressed Metastasis: Inhibited Src, Ras, MMP9, EpCAM, CXCR4 [1]. Reduced Stemness: Suppressed cancer stem cell markers CD133 and CD44 [1]. |
The key experiments validating this compound's efficacy and mechanisms are outlined below.
Cell Viability and Proliferation Assays
Apoptosis Analysis
Migration and Invasion Assays
In Vivo Efficacy
Mechanism Investigation
The experimental data indicates that this compound exerts its anti-cancer effects through a multi-targeted mechanism, summarized in the diagram below.
Based on the experimental data, the proposed molecular mechanism of this compound involves:
The table below summarizes the known mechanisms and research status of vincosamide compared to common anti-inflammatory drug classes.
| Agent / Drug Class | Primary Mechanism of Action | Reported Anti-inflammatory Effects | Key Research Findings & Context |
|---|---|---|---|
| This compound | Not fully elucidated; inhibits NF-κB and MAPK signaling pathways [1]. | Suppresses production of NO, TNF-α, and IL-1β [1]. | Research is in early, pre-clinical stages (in vitro). Its multi-pathway mechanism is considered promising for future drug development [1]. |
| NSAIDs (e.g., Ibuprofen, Diclofenac) | Inhibition of cyclooxygenase (COX-1 & COX-2) enzymes [2] [3]. | Reduces prostaglandin synthesis, providing analgesic, antipyretic, and anti-inflammatory effects [2]. | Well-established clinical use. Efficacy quantified (e.g., NNT for Ibuprofen 400mg is 2.4) [4]. Known for GI, renal, and cardiovascular side effects [2]. |
| COX-2 Selective Inhibitors (e.g., Celecoxib) | Selective inhibition of the COX-2 enzyme [2] [3]. | Reduces inflammatory prostaglandins while sparing GI-protective prostaglandins [2]. | Developed to reduce GI toxicity. Associated with increased risk of cardiovascular events [2] [4]. |
| Glucocorticoids | Suppress NF-κB and AP-1 transcription factors, reducing expression of multiple pro-inflammatory genes [3]. | Broad suppression of cytokines (IL-1β, TNF-α, IL-2, IL-4, etc.), COX-2, and adhesion molecules [3]. | Potent and broad-acting, but long-term use leads to significant metabolic and immunosuppressive side effects [3]. |
| Biologicals (e.g., Anti-TNF-α) | Neutralize specific cytokines or their receptors [3]. | Targeted inhibition of specific pathways (e.g., TNF-α, IL-1β, IL-6) [3]. | Highly effective for specific autoimmune diseases. Drawbacks include high cost and increased risk of infections [3]. |
The primary evidence for this compound's anti-inflammatory activity comes from a 2017 study that investigated its effects in LPS-induced RAW 264.7 macrophages, a standard cell model for inflammation research [1].
The data suggests that this compound represents a promising but early-stage candidate.
The table below summarizes the available information on the three compounds. Critical data for a direct researcher-level comparison, specifically IC50 values (half-maximal inhibitory concentration) for vincosamide, is missing from the literature.
| Feature | This compound | Donepezil | Galantamine |
|---|---|---|---|
| Compound Type | Monoterpene indole alkaloid [1] [2] | Synthetic piperidine-based AChEI [3] | Natural tertiary alkaloid [4] |
| Primary Medical Use | Investigational (preclinical for cancer) [1] | Treatment of mild to severe Alzheimer's dementia [3] | Treatment of mild to moderate Alzheimer's dementia [4] |
| AChE Inhibition (IC50) | Qualitatively reported, quantitative IC50 not available [1] | N/A (Approved drug, IC50 data exists but not central to clinical use) | N/A (Approved drug, IC50 data exists but not central to clinical use) |
| Mechanism of Action | Reported but not fully elucidated; may involve caspase-3 activation & PI3K/AKT pathway inhibition [1] | Reversible, selective AChE inhibitor [3] [5] | Dual action: Reversible AChE inhibitor & allosteric modulator of nicotinic receptors (nAChRs) [4] [5] |
| Supporting Experimental Data | - In vitro anti-proliferative/anti-migration assays on HCC cells [1]
The data for this compound and the approved drugs come from vastly different research stages, which is crucial for interpretation:
For context, the following chart outlines a generalized pathway from discovery to clinical application for acetylcholinesterase inhibitors, illustrating the different stages where this compound and the approved drugs currently reside.
For your research, focusing on obtaining primary studies that report the specific IC50 values for this compound against AChE in standardized assays would be the next critical step for a direct quantitative comparison.
This compound (Vinco) is a monoterpene indolic alkaloid first identified in the leaves of Psychotria leiocarpa [1]. Recent studies have explored its potential as an anti-cancer agent.
The table below summarizes this compound based on available data and contrasts it with other classes of PTEN modulators described in scientific literature.
| Modulator Type / Example | Mechanism of Action | Key Experimental Evidence | Development Stage |
|---|---|---|---|
| Natural Product: this compound | Promotes PTEN expression; inhibits PI3K/AKT pathway [1] [2]. | In vitro HCC models; mouse xenograft model [1] [2]. | Preclinical research |
| Small Molecule Inhibitors (of PTEN inhibitors) | Compounds like bpV(pic) inhibit PTEN's phosphatase activity, which is a strategy explored for conditions like diabetes and heart failure [3]. | In vitro enzymatic assays; animal models of ischemia/reperfusion injury and insulin resistance [3]. | Preclinical research |
| Genetic & Transcriptional Modulators | Targeting transcription factors (e.g., EGR1, p53) or using pseudogene (PTENP1) transcripts to regulate PTEN expression [4]. | Cell culture studies demonstrating modulation of PTEN promoter activity and mRNA levels [4]. | Early research / Target discovery |
| Kinase-Targeting Agents | Inhibiting kinases that inactivate PTEN (e.g., CK2, GSK3β) or activating kinases that stabilize it (e.g., ROCK) [3]. | Cell-based studies showing increased PTEN membrane localization and activity upon ROCK activation; inhibition of CK2 to restore PTEN function [3]. | Target validation / Preclinical |
For researchers looking to replicate or build upon these findings, the core methodologies used in the this compound studies are outlined below [1] [2]:
1. Cell Viability and Proliferation Assays
2. Apoptosis and Cell Death Analysis
3. Migration and Invasion Assays
4. Protein Expression Analysis (Western Blotting)
The experimental workflow integrating these protocols is visualized below:
This compound represents an interesting natural product lead for PTEN modulation. Its key differentiator in current research is its multi-targeting nature, impacting not only the PTEN/PI3K/Axis but also other cancer-related factors like Src and Ras [1]. However, several critical questions remain before its full potential can be assessed:
Molecular docking is a key computational technique in drug discovery that predicts how a small molecule (ligand) binds to a protein target (receptor). The core workflow involves several stages [1] [2]:
The following diagram outlines a generalized experimental workflow for a molecular docking study:
One research study specifically identified N,alpha-L-rhamnopyranosyl this compound as a potential antiviral agent through computational screening [3].
The accuracy of a docking study hinges on the scoring functions used to predict binding affinity. These functions fall into several categories [1] [4]:
| Category | Description | Key Characteristics | Example Software/Tools |
|---|---|---|---|
| Force Field-Based | Calculates binding energy based on physical atomic forces (e.g., van der Waals, electrostatics) [1]. | High computational cost; physically detailed. | AutoDock, DOCK [1]. |
| Empirical-Based | Estimates binding affinity using weighted energy terms derived from known complex structures [4]. | Faster calculation; relies on parameter training. | FireDock, ZRANK2, RosettaDock [4]. |
| Knowledge-Based | Uses statistical potentials from atom/residue pair frequencies in known structures [1] [4]. | Good balance of speed and accuracy. | SIPPER, AP-PISA [4]. |
| Machine Learning-Based | Learns complex scoring functions from large datasets of protein-ligand complexes [4]. | Handles complex patterns; performance depends on training data. | Newer, rapidly evolving approaches [4]. |